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Compound of Interest

Compound Name: SGC8158

Cat. No.: B1193589 Get Quote

Executive Summary
SGC8158 (active component of the prodrug SGC3027) is a highly selective, SAM-competitive

chemical probe designed to inhibit PRMT7, a type III arginine methyltransferase. Unlike other

PRMTs that catalyze dimethylation, PRMT7 is restricted to monomethylation, playing a critical

role in cellular stress responses by methylating substrates such as Hsp70.

The crystal structure of PRMT7 in complex with SGC8158 (PDB ID: 6OGN) reveals a unique

binding mode where the inhibitor exploits both the cofactor binding pocket and a distinct

hydrophobic channel. This guide details the structural mechanisms of inhibition, the

crystallographic workflow used to solve the structure, and the implications for future therapeutic

design.

Target Architecture: PRMT7
PRMT7 is unique among the PRMT family due to its pseudo-dimeric architecture within a single

polypeptide chain.

Domain Organization: It contains two tandem PRMT modules (N-terminal and C-terminal)

connected by a linker.

Active Site Asymmetry: Despite having two SAM-binding domains, only the N-terminal

module is catalytically active. The C-terminal module is locked in an inactive conformation by

a conserved zinc-finger motif and steric occlusion of the cofactor binding site.
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Substrate Specificity: PRMT7 strictly catalyzes the formation of monomethylarginine (MMA)

on substrates containing RXR motifs (e.g., Histone H2B, Hsp70).

Visualization: PRMT7 Domain Architecture

PRMT7 Polypeptide Chain

Module N Catalytically Active Binds SAM/SGC8158 Linker
(Zinc Finger) Module C Inactive Pseudo-dimer interface

Click to download full resolution via product page

Figure 1: Domain organization of PRMT7 showing the active N-terminal module and the

inactive C-terminal module connected by a zinc-finger linker.

The Ligand: SGC8158
SGC8158 is a synthetic adenosine derivative designed to mimic the cofactor S-

adenosylmethionine (SAM) while extending into an adjacent hydrophobic pocket to achieve

high selectivity.

Chemical Name: 5'-S-(4-{[(4'-chloro[1,1'-biphenyl]-3-yl)methyl]amino}butyl)-5'-thioadenosine.

Mechanism of Action:

SAM-Competitive: The adenosine moiety binds directly to the cofactor pocket.

Peptide Non-Competitive: It does not compete with the arginine substrate but occupies the

space required for the methyl transfer.

Key Structural Features:

Adenosine Core: Anchors the molecule via hydrogen bonds to the "hinge" region of the

Rossmann fold.

Butyl-Thio Linker: Replaces the methionine side chain of SAM.
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Biphenyl Tail: A hydrophobic moiety that extends into the "THW loop" region, providing

selectivity over other PRMTs.

Structural Analysis (PDB: 6OGN)
The co-crystal structure of Mouse PRMT7 with SGC8158 (Resolution 2.40 Å) provides the

molecular basis for inhibition.

Binding Mode
SGC8158 occupies the SAM-binding pocket of the N-terminal module.

Adenosine Recognition: The adenine ring is sandwiched between Phe residues (e.g., Phe71)

and forms hydrogen bonds with the backbone of Glu146 and Val147. The ribose hydroxyls

interact with Asp100.

The Selectivity Filter (THW Loop): The defining feature of the SGC8158 complex is the

positioning of the 4'-chloro-biphenyl moiety. This group inserts deeply into a hydrophobic

pocket formed by the THW (Thr-His-Trp) loop, a region that is structurally diverse across the

PRMT family.

Interaction: The biphenyl ring engages in

-stacking and hydrophobic interactions with Trp314 and His313.

Consequence: This induced fit locks the THW loop in a conformation that occludes the

active site, preventing turnover.

Comparison with Apo/SAH Structures
Feature

Apo/SAH-Bound (PDB:
4C4A)

SGC8158-Bound (PDB:
6OGN)

THW Loop Flexible / Disordered
Ordered, stabilized by inhibitor

tail

Active Site Open for substrate Occluded by biphenyl moiety

Module C Inactive (Zinc bound) Inactive (Zinc bound)
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Experimental Workflow: Crystallography
The following protocol outlines the validated workflow for obtaining diffraction-quality crystals of

the PRMT7-SGC8158 complex, based on the methodologies established by the Structural

Genomics Consortium (SGC).

Expression & Purification
Objective: Obtain >95% pure, homogenous PRMT7 protein.

Construct: Full-length Mouse PRMT7 (residues 1–692) with an N-terminal His-tag and TEV

cleavage site.

Expression System:Spodoptera frugiperda (Sf9) insect cells using baculovirus infection.

Rationale: PRMT7 is a large eukaryotic protein (approx. 80 kDa) requiring post-

translational folding machinery not present in E. coli.

Lysis: Resuspend cells in Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 5% glycerol,

10 mM imidazole) with protease inhibitors. Lyse by sonication or freeze-thaw.

Affinity Chromatography: Load clarified lysate onto Ni-NTA resin. Wash with 30 mM

imidazole; elute with 300 mM imidazole.

Tag Removal: Incubate eluate with TEV protease (1:20 ratio) overnight at 4°C during dialysis

against Gel Filtration Buffer.

Size Exclusion Chromatography (SEC): Run on a Superdex 200 column in 20 mM Tris-HCl

pH 8.0, 150 mM NaCl, 1 mM TCEP.

Quality Control: Collect the monomeric peak corresponding to ~80 kDa.

Crystallization Protocol
Objective: Co-crystallize PRMT7 with SGC8158.

Protein Preparation: Concentrate PRMT7 to 8–12 mg/mL.
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Ligand Addition: Incubate protein with SGC8158 (dissolved in DMSO) at a 1:3 molar ratio

(Protein:Ligand) for 1 hour on ice prior to setup.

Method: Sitting-drop vapor diffusion at 20°C.

Reservoir Condition (Representative):

Precipitant: 18–22% PEG 3350

Salt: 0.1–0.2 M Ammonium Sulfate or Sodium Acetate

Buffer: 0.1 M Bis-Tris pH 6.0–6.5

Cryoprotection: Transfer crystals to a solution containing mother liquor + 20–25% ethylene

glycol or glycerol before flash-cooling in liquid nitrogen.

Visualization: Crystallographic Workflow
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Figure 2: Step-by-step workflow for the purification and crystallization of the PRMT7-SGC8158
complex.

Data Summary: SGC8158 & PRMT7
Parameter Value Notes

PDB ID 6OGN Mouse PRMT7 + SGC8158

Resolution 2.40 Å
Sufficient for side-chain

placement

Space Group P 1 21 1 Monoclinic

IC50 (PRMT7) < 2.5 nM Potent inhibition

Selectivity > 100-fold
Against 35 other

methyltransferases

Key Interaction -stacking
Biphenyl tail with

Trp314/His313

Prodrug Form SGC3027
Required for cellular

permeability

Biological Context & Signaling
Understanding the structure allows researchers to probe the biological function of PRMT7.

SGC8158 has been used to demonstrate that PRMT7-mediated methylation of Hsp70 (Heat

Shock Protein 70) is essential for the cellular stress response.

Visualization: PRMT7 Signaling Pathway

Cellular Stress
(Heat/Proteotoxicity)

PRMT7

Activates?

Hsp70-R469me1
(Monomethylated)

Methylates

SGC8158
(Inhibitor)

Blocks

Hsp70
(Substrate)

+ SAM
Stress Tolerance
& Proteostasis

Promotes

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b1193589?utm_src=pdf-body
https://www.benchchem.com/product/b1193589?utm_src=pdf-body
https://www.benchchem.com/product/b1193589?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1193589?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Figure 3: Biological pathway showing PRMT7-mediated methylation of Hsp70 and its inhibition

by SGC8158.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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